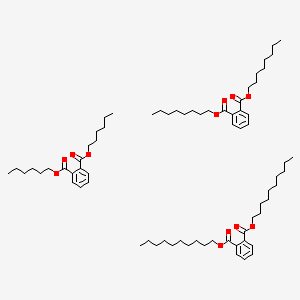

didecyl benzene-1,2-dicarboxylate;dihexyl benzene-1,2-dicarboxylate;dioctyl benzene-1,2-dicarboxylate

Description

Benzene-1,2-dicarboxylates are esters derived from phthalic acid, widely used as plasticizers, solvents, and bioactive agents. The compounds didecyl benzene-1,2-dicarboxylate (C10 chains), dihexyl benzene-1,2-dicarboxylate (C6 chains), and dioctyl benzene-1,2-dicarboxylate (C8 chains) differ in alkyl chain length, influencing their physicochemical properties and applications. These esters are structurally analogous but exhibit distinct behaviors in solubility, toxicity, and functional roles .

Properties

Molecular Formula |

C72H114O12 |

|---|---|

Molecular Weight |

1171.7 g/mol |

IUPAC Name |

didecyl benzene-1,2-dicarboxylate;dihexyl benzene-1,2-dicarboxylate;dioctyl benzene-1,2-dicarboxylate |

InChI |

InChI=1S/C28H46O4.C24H38O4.C20H30O4/c1-3-5-7-9-11-13-15-19-23-31-27(29)25-21-17-18-22-26(25)28(30)32-24-20-16-14-12-10-8-6-4-2;1-3-5-7-9-11-15-19-27-23(25)21-17-13-14-18-22(21)24(26)28-20-16-12-10-8-6-4-2;1-3-5-7-11-15-23-19(21)17-13-9-10-14-18(17)20(22)24-16-12-8-6-4-2/h17-18,21-22H,3-16,19-20,23-24H2,1-2H3;13-14,17-18H,3-12,15-16,19-20H2,1-2H3;9-10,13-14H,3-8,11-12,15-16H2,1-2H3 |

InChI Key |

VSKQGODWAILBHC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCC.CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC.CCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC |

Origin of Product |

United States |

Preparation Methods

Liquid Phase Oxidation of o-Xylene

Phthalic acid is industrially produced by liquid phase oxidation of o-xylene using oxygen or air in the presence of a catalyst and solvent. This process is well-documented in patent literature and scientific studies:

- Process conditions : Oxidation is carried out in the liquid phase at temperatures between 100°C and 130°C, pressures ranging from 5 to 80 kg/cm², with acetic acid as the solvent.

- Catalysts : Cobalt salts such as cobaltous acetate are commonly used, often with small amounts of activators (e.g., aldehydes or ketones) to generate free radicals that facilitate oxidation.

- Reaction time : Typically 1 to 6 hours.

- Purification : The crude phthalic acid product is filtered or centrifuged, then recrystallized from solvents such as water, methanol, or ethanol to achieve purity above 99%.

The process achieves high purity (≥97% crude, ≥99% purified) with minimal impurities like carboxybenzaldehyde, and the catalyst and solvent are recycled for economic and environmental efficiency.

Esterification to Form Didecyl, Dihexyl, and Dioctyl Benzene-1,2-dicarboxylates

General Esterification Method

The esterification of benzene-1,2-dicarboxylic acid with long-chain alcohols (decyl, hexyl, octyl alcohols) is typically conducted via acid-catalyzed reactions under controlled heating and removal of water to drive the equilibrium toward ester formation.

- Raw materials : Purified phthalic acid and the corresponding alcohol (1-decanol, 1-hexanol, or 2-ethylhexanol for dioctyl derivatives).

- Catalysts : Metal acetates such as cobaltous acetate and zinc acetate are used to catalyze the esterification.

- Reaction conditions : Heating to temperatures around 120°C initially to remove water, then raising to about 170°C under reflux to complete esterification.

- Water removal : Continuous removal of water formed during esterification is critical to drive the reaction toward completion.

- Post-reaction processing : Neutralization, washing, and distillation steps are employed to purify the ester product.

Specific Example: Preparation of Dioctyl Benzene-1,2-dicarboxylate (Dioctyl Terephthalate)

A patented method describes the preparation of dioctyl benzene-1,2-dicarboxylate (dioctyl terephthalate) as follows:

- Step 1 : Terephthalic acid is washed with water and acidified to remove impurities and metallic salts, then dried to moisture content below 2%.

- Step 2 : The dried terephthalic acid and octanol (2-ethylhexanol) are charged into an esterification reactor.

- Step 3 : The mixture is heated with heat-conducting oil to about 120°C to remove free water.

- Step 4 : Catalysts (cobaltous acetate and zinc acetate in a 1:1 weight ratio) are added, and the temperature is raised to 170°C.

- Step 5 : Water generated during esterification is continuously removed, and reflux condensation is maintained.

- Step 6 : After completion, the product is neutralized, washed, and purified to yield dioctyl benzene-1,2-dicarboxylate with superior plasticizing properties compared to traditional dioctyl phthalate.

Notes on Didecyl and Dihexyl Esters

While detailed proprietary methods for didecyl and dihexyl benzene-1,2-dicarboxylates are less frequently published, the esterification principles remain consistent:

- Use of purified phthalic acid.

- Reaction with corresponding alcohols (decyl or hexyl alcohol).

- Acid catalysis with metal acetates or strong acid catalysts.

- Controlled heating with water removal.

- Purification via neutralization and washing.

Data Table: Typical Reaction Parameters for Esterification of Phthalic Acid with Long-Chain Alcohols

| Parameter | Didecyl Benzene-1,2-dicarboxylate | Dihexyl Benzene-1,2-dicarboxylate | Dioctyl Benzene-1,2-dicarboxylate (Dioctyl Terephthalate) |

|---|---|---|---|

| Starting acid | Phthalic acid | Phthalic acid | Terephthalic acid |

| Alcohol | 1-Decanol | 1-Hexanol | 2-Ethylhexanol |

| Catalyst | Cobaltous acetate + zinc acetate | Cobaltous acetate + zinc acetate | Cobaltous acetate + zinc acetate |

| Catalyst ratio (Co:Zn) | 1:1 (weight) | 1:1 (weight) | 1:1 (weight) |

| Initial temperature | 120°C (water removal) | 120°C (water removal) | 120°C (water removal) |

| Esterification temperature | 160-170°C | 160-170°C | 170°C |

| Reaction time | 3-6 hours | 3-6 hours | 4-6 hours |

| Water removal | Continuous | Continuous | Continuous |

| Purification | Neutralization, washing, distillation | Neutralization, washing, distillation | Neutralization, washing, distillation |

| Product purity | >98% | >98% | >99% |

Research Outcomes and Analysis

- The liquid phase oxidation method for phthalic acid production ensures high purity and low impurity content, which is critical for high-quality ester synthesis.

- Esterification catalyzed by cobalt and zinc acetates is efficient, producing esters with excellent plasticizing properties and thermal stability.

- Removal of water during esterification is crucial to shift equilibrium and achieve high conversion rates.

- The washing and neutralization steps post-esterification remove residual acids and catalysts, ensuring product stability and performance.

- Recrystallization or distillation techniques are employed to achieve the desired purity levels, typically above 98% for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Didecyl benzene-1,2-dicarboxylate, dihexyl benzene-1,2-dicarboxylate, and dioctyl benzene-1,2-dicarboxylate primarily undergo esterification and hydrolysis reactions. They can also participate in substitution reactions where the ester group is replaced by other functional groups .

Common Reagents and Conditions

Esterification: Reactants include benzene-1,2-dicarboxylic acid and the corresponding alcohols (decyl, hexyl, or octyl alcohol). Acid catalysts like sulfuric acid or p-toluenesulfonic acid are used.

Major Products

The major products formed from these reactions are benzene-1,2-dicarboxylic acid and the corresponding alcohols (decyl alcohol, hexyl alcohol, and octyl alcohol) when undergoing hydrolysis .

Scientific Research Applications

Plastics Industry

The primary application of these compounds is as plasticizers in the production of polyvinyl chloride (PVC) and other plastics. They enhance the flexibility, durability, and processability of plastic materials.

- Didecyl benzene-1,2-dicarboxylate is particularly effective in applications requiring high flexibility and low-temperature performance.

- Dioctyl benzene-1,2-dicarboxylate is used in formulations where a balance between flexibility and viscosity is essential.

Coatings and Sealants

These compounds are also employed in coatings and sealants to improve their performance characteristics.

- Dioctyl benzene-1,2-dicarboxylate enhances the durability and adhesion properties of wood coatings.

- They are used in formulations for protective coatings that require flexibility and resistance to cracking.

Medical Applications

The biocompatibility of these compounds allows their use in medical devices.

- They are incorporated into medical tubing and bags to improve flexibility without compromising safety.

- Their role as plasticizers helps maintain the integrity of medical products over time.

Adhesives and Sealants

These esters are utilized in adhesive formulations to improve bonding strength while maintaining flexibility.

Case Study 1: Plasticizer Performance

A study conducted by researchers evaluated the performance of didecyl benzene-1,2-dicarboxylate as a plasticizer in PVC formulations. The results indicated that the inclusion of this compound significantly improved the mechanical properties of PVC films compared to traditional phthalates. The films exhibited enhanced elongation at break and tensile strength while maintaining transparency.

Case Study 2: Environmental Impact Assessment

An environmental impact assessment was performed on the use of dioctyl benzene-1,2-dicarboxylate in consumer products. The study highlighted its lower volatility compared to other plasticizers, resulting in reduced emissions during production processes. This property makes it a favorable alternative in applications where environmental regulations are stringent.

Mechanism of Action

The mechanism of action of didecyl benzene-1,2-dicarboxylate, dihexyl benzene-1,2-dicarboxylate, and dioctyl benzene-1,2-dicarboxylate involves their ability to integrate into polymer matrices, thereby increasing the flexibility and durability of the material. These compounds can interact with the polymer chains, reducing intermolecular forces and increasing the free volume within the polymer matrix .

Comparison with Similar Compounds

Molecular Characteristics

Solubility and Stability

- Longer alkyl chains (e.g., C10 in didecyl) enhance hydrophobicity, reducing water solubility but improving compatibility with non-polar matrices like plastics.

- Shorter chains (e.g., C6 in dihexyl) exhibit moderate polarity, making them more soluble in organic solvents like n-hexane .

- Bis(2-ethylhexyl) benzene-1,2-dicarboxylate (a branched C8 variant) is a major component (26.61%) in n-hexane extracts due to its non-polar nature .

Industrial Uses

- Plasticizers : Dioctyl and didecyl variants are prevalent in polyvinyl chloride (PVC) production, enhancing flexibility. Dioctyl phthalate (DOP) is a benchmark plasticizer, while didecyl derivatives are used in high-temperature applications due to lower volatility .

- Solvents : Dihexyl derivatives are employed in pesticide formulations and extraction processes due to balanced polarity .

Comparative Analysis

Research Findings and Contradictions

- Bioactivity vs.

- Extract Variability : Dihexyl and dioctyl esters are inconsistently detected in plant extracts, depending on solvent polarity (e.g., absent in petroleum ether but present in n-hexane) .

- Structural Similarity : Bis(6-methylheptyl) benzene-1,2-dicarboxylate (C24) demonstrates low nematode mortality (0.37%), contrasting with shorter-chain analogs , suggesting chain length inversely correlates with bioactivity in some contexts.

Biological Activity

Didecyl benzene-1,2-dicarboxylate (DDBDC), dihexyl benzene-1,2-dicarboxylate (DHBDC), and dioctyl benzene-1,2-dicarboxylate (DOBDC) are esters derived from benzene-1,2-dicarboxylic acid and long-chain alcohols. These compounds are primarily used as plasticizers in various industrial applications due to their ability to enhance the flexibility and durability of polymers. However, their biological activities have garnered attention due to potential health implications.

The synthesis of these compounds typically involves the esterification of benzene-1,2-dicarboxylic acid with corresponding alcohols (didecanol, dihexanol, and dioctanol). The general reaction can be summarized as follows:

These compounds are characterized by their oily consistency and low volatility, making them suitable for applications requiring high oil solubility.

Endocrine Disruption Potential

Research indicates that these benzene dicarboxylates may exhibit endocrine-disrupting properties. In vitro studies have shown that they can interact with hormone receptors, particularly estrogen receptors (ERα), androgen receptors (AR), and progesterone receptors (PR) . For instance:

- DDBDC has been reported to exhibit significant activity in endocrine assays, suggesting potential estrogenic effects .

- DHBDC and DOBDC also showed similar interactions with hormone receptors, indicating a risk of hormonal disruption .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines have demonstrated that these compounds can induce cell death in cancerous cells while showing lower toxicity towards normal cells. For example:

- A study on diethyl phthalate (similar structure) revealed cytotoxic effects against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines while being less harmful to normal cell lines such as NIH 3T3 . This suggests that DDBDC, DHBDC, and DOBDC may share similar cytotoxic profiles.

Environmental Impact

The biodegradability of these compounds has been assessed in various studies. DDBDC showed approximately 10% biodegradation after 15 days in domestic wastewater environments, indicating a degree of persistence but also some microbial degradation potential . This environmental persistence raises concerns about long-term ecological impacts.

Case Study 1: Cytotoxic Activity

A study investigated the cytotoxic activity of a related compound, 1,2-benzene dicarboxylic acid mono 2-ethylhexyl ester. The results indicated significant cytotoxicity against HepG2 and MCF-7 cell lines while sparing normal cells . This raises questions about the safety profile of similar esters like DDBDC.

Case Study 2: Endocrine Disruption

In another investigation focusing on the endocrine activity of phthalate esters, it was found that certain derivatives exhibited pronounced estrogenic activity across multiple assays . This highlights the potential risks associated with exposure to DDBDC and its analogs.

Comparative Analysis Table

| Compound Name | Chemical Formula | Molecular Weight (g/mol) | Biological Activity |

|---|---|---|---|

| Didecyl Benzene-1,2-Dicarboxylate | C22H38O4 | 366.54 | Potential endocrine disruptor; cytotoxic |

| Dihexyl Benzene-1,2-Dicarboxylate | C18H30O4 | 302.43 | Potential endocrine disruptor; cytotoxic |

| Dioctyl Benzene-1,2-Dicarboxylate | C24H42O4 | 398.62 | Potential endocrine disruptor; cytotoxic |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing benzene-1,2-dicarboxylate esters (e.g., didecyl, dihexyl, dioctyl derivatives)?

- Methodological Answer : Copper-catalyzed coupling of aryl boronic acids with azodicarboxylates (e.g., Uemura et al.'s protocol) is a common method for synthesizing aryl-substituted hydrazines, which can serve as intermediates for functionalized dicarboxylates . For esterification, direct reaction of phthalic anhydride with alcohols (e.g., diols or alkyl halides) under acidic or basic conditions is widely used, as seen in dimethyl phthalate synthesis . Characterization via H/C NMR and FT-IR is critical to confirm ester bond formation and alkyl chain integrity.

Q. How do structural variations (e.g., alkyl chain length) influence the physical properties of benzene-1,2-dicarboxylate esters?

- Methodological Answer : Increasing alkyl chain length (e.g., dihexyl vs. didecyl) reduces polarity and increases hydrophobicity, impacting solubility and melting points. For example, dibutyl phthalate (DBP) has a melting point of −35°C, while longer-chain derivatives like diisodecyl phthalate (DIDP) are viscous liquids at room temperature . Differential scanning calorimetry (DSC) and dynamic mechanical analysis (DMA) are key for quantifying thermal transitions .

Q. What analytical techniques are recommended for characterizing these compounds in environmental matrices?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is standard for detecting phthalates in environmental samples due to their volatility. For non-volatile metabolites, liquid chromatography-tandem MS (LC-MS/MS) with electrospray ionization (ESI) is preferred . Matrix-matched calibration and isotope-labeled internal standards (e.g., C-DIDP) improve quantification accuracy in complex matrices like soil or water .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of benzene-1,2-dicarboxylate esters with specific stereochemical or regioselective outcomes?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) can predict reaction pathways and transition states to guide catalyst selection. For instance, ICReDD’s approach combines reaction path searches with experimental feedback loops to identify optimal conditions for regioselective esterification . Molecular dynamics simulations further elucidate solvent effects on reaction kinetics .

Q. What strategies reconcile contradictory data on the adsorption efficiency of benzene-1,2-dicarboxylate-based MOFs for pollutants like bisphenol A (BPA)?

- Methodological Answer : Discrepancies in adsorption capacities (e.g., Park et al.’s Cr-MIL-53 vs. other MOFs) may arise from pore size variability or competitive solvent interactions . Advanced studies should employ in-situ X-ray diffraction (XRD) and Brunauer-Emmett-Teller (BET) surface area analysis under realistic conditions (e.g., aqueous vs. organic phases). Multivariate regression models can isolate key variables (e.g., pH, ionic strength) affecting adsorption .

Q. How do degradation pathways of these esters in environmental systems differ under aerobic vs. anaerobic conditions?

- Methodological Answer : Aerobic degradation via microbial monooxygenases typically produces phthalic acid and alkyl alcohols, while anaerobic pathways may yield toxic intermediates like monoalkyl esters. Stable isotope probing (SIP) with C-labeled esters and metagenomic analysis of microbial consortia can map degradation networks . High-resolution mass spectrometry (HRMS) identifies transient metabolites in soil or sediment microcosms .

Q. What mechanistic insights explain the neuroinflammatory effects of metabolites like monoalkyl benzene-1,2-dicarboxylates?

- Methodological Answer : In vitro models (e.g., BV-2 microglial cells) exposed to metabolites like monohexyl phthalate (MHP) show upregulated pro-inflammatory cytokines (IL-6, TNF-α) via NF-κB activation. Transcriptomic profiling (RNA-seq) and phosphoproteomics can pinpoint signaling pathways, while CRISPR-Cas9 knockout models validate candidate genes (e.g., NLRP3 inflammasome components) .

Data Contradiction and Validation

Q. Why do studies report conflicting toxicity thresholds for dihexyl benzene-1,2-dicarboxylate in aquatic organisms?

- Methodological Answer : Variability in test species (e.g., Daphnia magna vs. zebrafish) and exposure durations (acute vs. chronic) contribute to discrepancies. Standardized OECD Test Guidelines (e.g., OECD 203 for fish) should be adopted, with lipid-normalized endpoints to account for bioaccumulation differences . Bayesian meta-analysis can synthesize heterogeneous datasets to derive consensus EC50 values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.